molecular formula C8H10N4O B2757736 n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide CAS No. 1862732-95-3

n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide

Cat. No.: B2757736
CAS No.: 1862732-95-3
M. Wt: 178.195
InChI Key: AGBKIVQIIKJWER-UHFFFAOYSA-N
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Description

n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 1-methyl-1,2,4-triazole ring attached to a but-2-ynamide moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1,2,4-triazole with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds.

Mechanism of Action

The mechanism of action of n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that can modulate biological activities . Additionally, the compound may interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide is unique due to its specific structural features, including the combination of a triazole ring with a but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-3-4-8(13)9-5-7-10-6-12(2)11-7/h6H,5H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBKIVQIIKJWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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